molecular formula C12H10O3 B1440662 2-(Furan-2-YL)-6-methylbenzoic acid CAS No. 1261952-35-5

2-(Furan-2-YL)-6-methylbenzoic acid

Cat. No. B1440662
CAS RN: 1261952-35-5
M. Wt: 202.21 g/mol
InChI Key: FGTLHPOMMGGQIC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-methylbenzoic acid, also known as 2-furoic acid or furoic acid, is an organic compound with the molecular formula C7H6O3. It is a yellow solid that is soluble in water, alcohols, and other organic solvents. This compound has been used for a variety of applications, including as a pharmaceutical intermediate, a food preservative, and a corrosion inhibitor. It has also been studied in the context of its potential as a therapeutic agent.

Scientific Research Applications

Antibacterial Activity

2-(Furan-2-YL)-6-methylbenzoic acid: and its derivatives have shown promising results in the realm of antibacterial activity. The furan nucleus is a critical component in the synthesis of new drugs aimed at combating microbial resistance .

Application Summary

Furan derivatives are utilized to create novel antibacterial agents due to their remarkable therapeutic efficacy.

Methods of Application

Synthetic methodologies involve incorporating the furan nucleus into compounds that exhibit antibacterial properties against both gram-positive and gram-negative bacteria.

Results

Recent studies have highlighted the potential of furan derivatives in creating more effective and secure antimicrobial agents .

Pharmaceutical Research

The compound’s structure allows for its application in drug development, particularly in synthesizing molecules with potential therapeutic benefits.

Application Summary

Its unique chemical structure is leveraged in medicinal chemistry for the development of drugs with diverse pharmacological effects.

Methods of Application

Chemical synthesis and modification of the furan moiety to enhance its interaction with biological targets.

Results

The compound’s derivatives have been associated with a wide range of therapeutic benefits, including anti-ulcer, diuretic, and muscle relaxant properties .

Catalysis

2-(Furan-2-YL)-6-methylbenzoic acid: can be used in catalytic processes due to its reactive nature.

Application Summary

The compound serves as a catalyst in various chemical reactions, facilitating the production of desired products.

Methods of Application

It is involved in catalytic cycles where it enhances the rate of reaction without being consumed.

Results

Its use in catalysis can lead to more efficient and environmentally friendly chemical processes.

Material Synthesis

The compound’s versatility extends to the synthesis of new materials with potential industrial applications.

Application Summary

It is used as a precursor in the synthesis of polymers and other advanced materials.

Methods of Application

Chemical reactions involving the compound lead to the formation of materials with desired properties.

Results

The development of materials with improved performance for various applications is a key outcome of its use in material synthesis.

Tyrosinase Inhibition

Derivatives of 2-(Furan-2-YL)-6-methylbenzoic acid have been studied for their tyrosinase inhibitory activity, which is significant in treating hyperpigmentation disorders.

Application Summary

The compound’s derivatives are potential candidates for skin-whitening agents and treatments for melanogenesis-related conditions.

Methods of Application

Inhibition of the tyrosinase enzyme, which is crucial in the melanin synthesis pathway.

Results

Some derivatives have shown dose-dependent inhibition of tyrosinase, indicating their potential as skin-whitening agents .

Antimicrobial Activity Against Fungi

The compound and its derivatives have also been tested for their effectiveness against fungal infections.

Application Summary

Furan derivatives are explored for their antifungal properties, particularly against yeast-like fungi such as Candida albicans.

Methods of Application

The application involves using the compound as an active ingredient in antifungal formulations.

Results

Studies have found that certain derivatives inhibited the growth of Candida albicans at specific concentrations .

properties

IUPAC Name

2-(furan-2-yl)-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLHPOMMGGQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688499
Record name 2-(Furan-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-YL)-6-methylbenzoic acid

CAS RN

1261952-35-5
Record name 2-(Furan-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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